
3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide, also known as DMF-TB, is a chemical compound that has been widely studied for its potential in treating tuberculosis. It belongs to the class of benzamide derivatives and is synthesized through a multi-step process.
作用机制
3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is believed to exert its antibacterial activity through the inhibition of the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This compound has also been shown to inhibit the activity of other enzymes involved in the biosynthesis of mycolic acids, such as KasA and KasB. The inhibition of these enzymes leads to a disruption of the cell wall synthesis, ultimately resulting in the death of the bacterial cell.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards bacterial cells. It has been found to be well-tolerated in animal studies and has not shown any significant adverse effects on the liver or kidney function. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of 3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is its potent antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis. It also exhibits low toxicity and high selectivity towards bacterial cells. However, this compound has some limitations in lab experiments, such as its limited solubility in water and its instability in acidic conditions.
未来方向
There are several future directions for the research and development of 3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to explore the potential of this compound in combination therapy with other antibiotics for the treatment of tuberculosis. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the potential of this compound for the treatment of other bacterial infections should be further explored.
In conclusion, this compound is a promising compound for the treatment of tuberculosis and other bacterial infections. Its potent antibacterial activity, low toxicity, and favorable pharmacokinetic profile make it an attractive candidate for further research and development. Further studies are needed to optimize the synthesis method, investigate the mechanism of action, and explore the potential of this compound in combination therapy and for the treatment of other bacterial infections.
合成方法
3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is synthesized through a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methyl-2H-tetrazole-5-amine. The final product is obtained through the reaction of the resulting intermediate with N,N-dimethylformamide.
科学研究应用
3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential in treating tuberculosis. It has been shown to exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This compound has also been studied for its potential in treating other bacterial infections, such as Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
3,5-dichloro-4-methoxy-N-(2-methyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5O2/c1-17-15-10(14-16-17)13-9(18)5-3-6(11)8(19-2)7(12)4-5/h3-4H,1-2H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAFGQQWXFLSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)

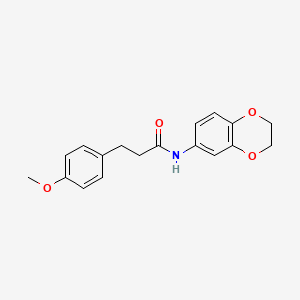
![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
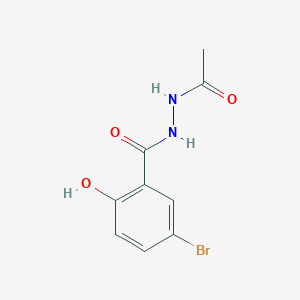
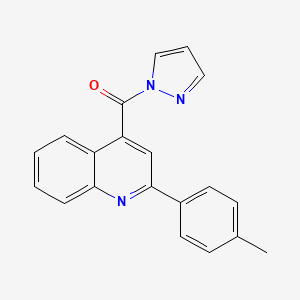

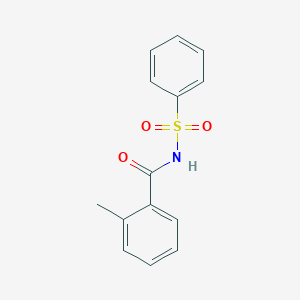
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)

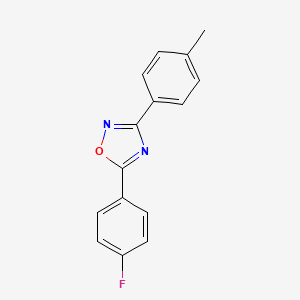
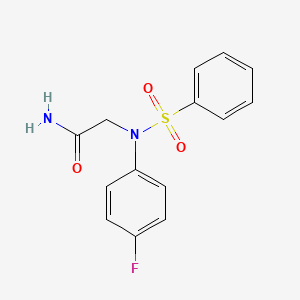
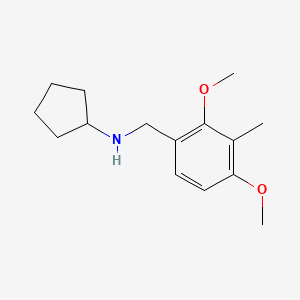
![1-(4-methylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5769579.png)